molecular formula C10H11IN2O B2722283 3-Iodo-1-(2-methoxyethyl)-1H-indazole CAS No. 1613515-64-2

3-Iodo-1-(2-methoxyethyl)-1H-indazole

Cat. No.: B2722283
CAS No.: 1613515-64-2
M. Wt: 302.115
InChI Key: WEHFNELFMWIABQ-UHFFFAOYSA-N
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Description

3-Iodo-1-(2-methoxyethyl)-1H-indazole: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(2-methoxyethyl)-1H-indazole typically involves the iodination of 1-(2-methoxyethyl)-1H-indazole. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Iodo-1-(2-methoxyethyl)-1H-indazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 1-(2-methoxyethyl)-1H-indazole. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide can be used to introduce azide or cyano groups, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 1-(2-methoxyethyl)-1H-indazole.

    Substitution: Azide or cyano derivatives of 1-(2-methoxyethyl)-1H-indazole.

Scientific Research Applications

Chemistry: 3-Iodo-1-(2-methoxyethyl)-1H-indazole is used as a building block in organic synthesis

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(2-methoxyethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxyethyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-1H-indazole: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-Bromo-1-(2-methoxyethyl)-1H-indazole: Contains a bromine atom instead of iodine, which may affect its chemical and biological properties.

    3-Chloro-1-(2-methoxyethyl)-1H-indazole:

Uniqueness: 3-Iodo-1-(2-methoxyethyl)-1H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-iodo-1-(2-methoxyethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c1-14-7-6-13-9-5-3-2-4-8(9)10(11)12-13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHFNELFMWIABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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